molecular formula C21H20ClNO6 B1250839 Cyanosporaside B

Cyanosporaside B

Katalognummer: B1250839
Molekulargewicht: 417.8 g/mol
InChI-Schlüssel: YQLQWGVOWKPLFR-SFLKYZCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanosporaside B is a natural product found in Salinispora pacifica with data available.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Cyanosporaside B is classified as a chloro- and cyano-cyclopenta[a]indene glycoside. Its structure suggests that it may have enediyne polyketide biosynthetic origins, which are known for their potent biological activities, particularly in DNA damage and cytotoxicity against cancer cells . The compound features a chlorinated cyclopenta[a]indene core, which is significant for its biochemical interactions.

Antitumor Activity

This compound has been evaluated for its cytotoxic properties against various cancer cell lines. In studies, it demonstrated notable activity against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and H460 (lung cancer) . The mechanism of action is believed to involve DNA intercalation, leading to disruption of cellular processes and induction of apoptosis in malignant cells.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

  • Cell Lines Tested : MCF-7, HepG2, B16 (melanoma), H460 (lung cancer), CCRF-CEM (leukemia).
  • Findings : IC50 values indicated significant cytotoxicity, with lower values correlating to higher potency against specific cell lines .

Antiviral Properties

Recent research has also indicated the potential antiviral applications of this compound. Natural products derived from marine sources are being explored for their ability to inhibit viral replication. Preliminary docking studies suggest that compounds like this compound may interact favorably with viral proteases, which are critical for viral lifecycle progression .

Case Study: In Silico Assessments

A computational study focused on the binding affinities of this compound against SARS-CoV-2 proteases:

  • Methodology : Molecular docking simulations were conducted to evaluate interactions.
  • Results : The compound exhibited promising binding affinities, suggesting potential as a lead compound for antiviral drug development .

Biosynthetic Engineering

The biosynthetic pathways of this compound have been characterized through genetic studies. Researchers have cloned and sequenced the biosynthetic gene clusters responsible for its production. This genetic understanding opens avenues for bioengineering efforts aimed at enhancing yield or modifying the structure of cyanosporasides to improve their pharmacological properties .

Case Study: Genetic Characterization

A study characterized the cyanosporaside biosynthetic gene cluster:

  • Findings : The research provided insights into the enzymatic processes involved in the synthesis of cyanosporasides, facilitating targeted modifications through genetic engineering techniques .

Summary Table of Applications

Application AreaDescriptionKey Findings/Results
Antitumor Activity Cytotoxic effects on cancer cell linesSignificant IC50 values indicating potent activity
Antiviral Properties Potential inhibition of viral proteasesFavorable binding affinities in molecular docking studies
Biosynthetic Engineering Genetic manipulation for enhanced productionCharacterization of biosynthetic pathways

Eigenschaften

Molekularformel

C21H20ClNO6

Molekulargewicht

417.8 g/mol

IUPAC-Name

2-[(1S,8bR)-5-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile

InChI

InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-12(3-4-16(21)24)9-13-14(21)7-11(5-6-23)8-15(13)22/h3-4,7-10,16-17,19,24-25,27H,5H2,1-2H3/t10-,16+,17-,19+,20+,21-/m1/s1

InChI-Schlüssel

YQLQWGVOWKPLFR-SFLKYZCSSA-N

Isomerische SMILES

C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O

Kanonische SMILES

CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O

Synonyme

cyanosporaside B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanosporaside B
Reactant of Route 2
Cyanosporaside B
Reactant of Route 3
Cyanosporaside B
Reactant of Route 4
Cyanosporaside B
Reactant of Route 5
Cyanosporaside B
Reactant of Route 6
Cyanosporaside B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.